2-Chloro-6-nitrophenol

Overview

Description

2-Chloro-6-nitrophenol is a chemical compound with the molecular formula C6H4ClNO3 . It is used in laboratory settings for various purposes .

Molecular Structure Analysis

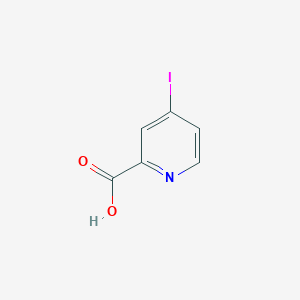

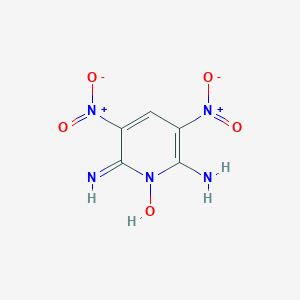

The molecular structure of this compound consists of a phenol group with a chlorine atom and a nitro group attached to the benzene ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 173.55 g/mol . It has a density of 1.6±0.1 g/cm^3, a boiling point of 217.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .Scientific Research Applications

Use in Hair Dyes : 2-Amino-6-Chloro-4-Nitrophenol, a related compound, functions as a colorant in hair dyes. Its safety assessment revealed poor skin absorption, no teratogenic effect, and negative mutagenesis in certain tests, suggesting its safety in hair dye formulations (Andersen, 1997).

Graphene Adsorption for Decontamination : The ability of graphene to remove 4-Chloro-2-nitrophenol (a similar compound) from aqueous solutions was studied, with results suggesting its feasibility for water treatment applications (Mehrizad & Gharbani, 2014).

Degradation Using Advanced Oxidation Processes (AOPs) : Various AOPs were compared for their effectiveness in degrading 4-chloro-2-nitrophenol (a related compound) in waste streams, with UV/Fenton identified as the most effective (Saritha et al., 2007).

Anaerobic Degradation in Wastewater Treatment : The feasibility of anaerobic degradation of chloro-nitrophenols (including 2-Chloro-6-nitrophenol) in wastewater was demonstrated in hybrid upflow anaerobic sludge blanket reactors (Sreekanth et al., 2009).

Biodegradation by Bacteria : Cupriavidus sp. strain CNP-8 was found to degrade 2-Chloro-5-nitrophenol (a related compound) via partial reductive pathways, providing insights into the molecular mechanism of microbial degradation of chlorinated nitroaromatic pollutants (Min et al., 2017).

Environmental Pollution and Toxicity Studies : Various studies have focused on the toxicity and environmental impact of chloro-nitrophenols, including their presence in wastewater and potential endocrine-disrupting effects (Chen et al., 2016).

Degradation Kinetics and Mechanisms : Research on the degradation kinetics and molecular mechanism of chloro-nitrophenols by specific bacterial strains has provided valuable insights into bioremediation strategies (Min et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

2-Chloro-6-nitrophenol (2C4NP) is a chlorinated nitrophenol pollutant It’s known that similar compounds, such as 2,4-dinitrophenol, interact with oxidative processes in biochemical studies .

Mode of Action

It’s known that nitrophenols like 2c4np can undergo nucleophilic aromatic substitution reactions . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .

Biochemical Pathways

2C4NP is degraded via the 1,2,4-benzenetriol (BT) pathway in certain Gram-negative bacteria . The hnp gene cluster is involved in the catabolism of 2C4NP . HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone . HnpC, a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .

Pharmacokinetics

It’s known that the compound has a molecular weight of 17355 g/mol , which could influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that similar compounds, such as 2,4-dinitrophenol, can uncouple oxidative phosphorylation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2C4NP. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Avoidance of dust formation, breathing mist, gas, or vapors, and contact with skin and eyes are recommended .

properties

IUPAC Name |

2-chloro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCYFVWQNFMENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060535 | |

| Record name | Phenol, 2-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

603-86-1 | |

| Record name | 2-Chloro-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-chloro-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-chloro-6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and formula of 2-chloro-6-nitrophenol?

A1: this compound is an aromatic compound consisting of a benzene ring with a hydroxyl group (-OH), a chlorine atom (-Cl), and a nitro group (-NO2) attached. Its molecular formula is C6H4ClNO3. [, ]

Q2: How can this compound be synthesized?

A2: One method for synthesizing this compound involves the direct oxidation of benzene using a combination of nitric acid and hydrogen peroxide. This reaction yields a mixture of nitrophenols, including this compound, with yields ranging from 4.28% to 32.52%. [] Another approach involves the reaction of m-nitrochlorobenzene with solid sodium hydroxide, leading to the formation of this compound. []

Q3: What are the potential applications of this compound?

A3: While the provided research papers don't delve into specific applications of this compound, its structure suggests potential uses in various fields.

- Organic Synthesis: Nitrophenols are versatile intermediates in organic synthesis. This compound could serve as a precursor for synthesizing more complex molecules, such as dyes, pharmaceuticals, and agrochemicals. []

Q4: Are there any studies on the dissociation constant (pKa) of this compound?

A4: While the provided research papers don't specifically discuss the pKa of this compound, one study mentions the purification of the compound. [] Determining the pKa value would provide insights into its ionization behavior in solution, which is crucial for understanding its reactivity and potential interactions. Further research is needed to explore its physicochemical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B183003.png)

![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B183007.png)

![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)